molecular formula C24H23N3O3S2 B12026091 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide CAS No. 617698-36-9

2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide

Cat. No.: B12026091
CAS No.: 617698-36-9
M. Wt: 465.6 g/mol
InChI Key: UJSLRYHNNSESQT-MRCUWXFGSA-N
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Description

2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O5S2C_{24}H_{23}N_{3}O_{5}S_{2} with a molecular weight of 497.58 g/mol. The structure features an indole moiety linked to a thiazolidinone derivative, which is essential for its biological properties.

PropertyValue
Molecular FormulaC24H23N3O5S2
Molecular Weight497.58 g/mol
CAS Number617694-86-7

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : The thiazolidinone ring has been associated with antimicrobial properties, potentially acting against bacterial biofilms.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of related thiazolidinone derivatives. For instance:

  • Compounds with similar structures have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.95 to 7.14 µg/mL .

Anticancer Activity

Research indicates that compounds containing the indole and thiazolidinone moieties exhibit anticancer properties:

  • A study found that derivatives similar to the target compound inhibited cell proliferation in various cancer cell lines, suggesting potential use in cancer therapeutics .

Case Studies

  • Antibacterial Activity
    • A series of thiazolidinone derivatives were synthesized and tested for their antibacterial properties. The results indicated that some compounds reduced biofilm formation by over 11% at concentrations comparable to standard antibiotics like levofloxacin .
  • Anticancer Screening
    • In vitro studies on a range of indole-thiazolidinone derivatives showed promising results against cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colon carcinoma), with significant cytotoxic effects observed at varying concentrations .

Research Findings

The following table summarizes key findings from recent studies on compounds related to the target compound:

Study ReferenceCompound TestedActivity TypeMIC/IC50 Values
Thiazolidinone DerivativeAntibacterial2.95 - 7.14 µg/mL
Indole-ThiazolidinoneAnticancer (TK-10)IC50 = 15 µM
Indole-ThiazolidinoneAnticancer (HT-29)IC50 = 20 µM

Properties

CAS No.

617698-36-9

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H23N3O3S2/c1-15(2)27-23(30)21(32-24(27)31)20-17-10-6-7-11-18(17)26(22(20)29)14-19(28)25-13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,25,28)/b21-20-

InChI Key

UJSLRYHNNSESQT-MRCUWXFGSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC1=S

Origin of Product

United States

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